

# Bretisilocin: A Comparative Analysis of its Neuroplastic Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Bretisilocin (GM-2505) is a novel, short-acting tryptamine derivative with a unique pharmacological profile as a potent serotonin 5-HT2A and 5-HT2C receptor agonist, a 5-HT2B receptor partial agonist or antagonist, and a serotonin releasing agent.[1] Developed by Gilgamesh Pharmaceuticals and recently acquired by AbbVie, Bretisilocin is currently in Phase 2 clinical trials for the treatment of Major Depressive Disorder (MDD).[2][3][4][5][6][7][8] [9][10] Its therapeutic potential is believed to stem from its ability to induce rapid and sustained neuroplastic changes in the brain, a characteristic shared with other classic psychedelics. This guide provides a comparative analysis of the neuroplasticity effects of Bretisilocin, drawing on available clinical data and contextualizing it with preclinical findings for other psychedelic compounds.

### Mechanism of Action and Rationale for Neuroplasticity

**Bretisilocin**'s primary mechanism of action involves the activation of the 5-HT2A receptor, a key target for classic psychedelics like psilocybin and LSD.[3][11] Activation of this receptor is known to initiate downstream signaling cascades that promote neuroplasticity, including the growth of new synaptic connections and the modulation of neural circuits. Specifically, the 5-HT2A receptor-mediated signaling is linked to the activation of Brain-Derived Neurotrophic



Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways, both of which are crucial for synaptic plasticity and neuronal growth.[12] Furthermore, **Bretisilocin**'s ability to induce serotonin release may contribute to its neuroplastic and therapeutic effects.[1][6][7][10]

# Clinical Efficacy: An Indirect Measure of Neuroplasticity

While direct measures of neuroplasticity from human studies on **Bretisilocin** are not yet publicly available, the robust and sustained antidepressant effects observed in clinical trials provide strong indirect evidence of its neuroplastic potential. The following table summarizes the key efficacy data from the Phase 2a trial of **Bretisilocin** in patients with MDD, compared to publicly available data for psilocybin in a similar patient population.

| Compound                  | Clinical Trial<br>Phase | Indication                               | Primary<br>Outcome<br>Measure                                  | Key Findings                                                                                       | Citation(s)     |
|---------------------------|-------------------------|------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------------|
| Bretisilocin<br>(GM-2505) | Phase 2a                | Major<br>Depressive<br>Disorder<br>(MDD) | Montgomery-<br>Åsberg<br>Depression<br>Rating Scale<br>(MADRS) | -21.6 point<br>reduction in<br>MADRS<br>score at Day<br>14. 94%<br>remission<br>rate at Day<br>29. | [3][4][5][6][8] |
| Psilocybin                | Phase 2b                | Treatment-<br>Resistant<br>Depression    | MADRS                                                          | Up to a 12- point reduction in MADRS score at Week 3.                                              | [3]             |

Note: Cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and dosing regimens.



# Preclinical Evidence of Psychedelic-Induced Neuroplasticity: A Framework for Bretisilocin

Direct preclinical studies quantifying the neuroplastic effects of **Bretisilocin** (e.g., on dendritic spine density or BDNF levels) are not yet in the public domain. However, extensive research on other 5-HT2A receptor agonists, particularly psilocybin, provides a valuable framework for understanding the potential effects of **Bretisilocin**.

| Compound                | Experimental<br>Model              | Neuroplasticity<br>Marker                             | Key Findings                                                                                                                                 | Citation(s)              |
|-------------------------|------------------------------------|-------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|
| Psilocybin              | In vivo (mice)                     | Dendritic Spine<br>Density (medial<br>frontal cortex) | ~10% increase in spine density and size within 24 hours, persistent for at least one month.                                                  | [13][14][15][16]<br>[17] |
| DMT                     | In vitro (rat<br>cortical neurons) | Neurite Growth<br>and Dendritic<br>Spine Density      | Increased number, length, and complexity of neurites; increased dendritic spine density.                                                     | [18]                     |
| Various<br>Psychedelics | In vitro and in<br>vivo            | BDNF Levels                                           | Increased BDNF expression has been observed in some preclinical studies, though human studies on peripheral BDNF have yielded mixed results. | [19][20][21][22]         |



### **Experimental Protocols**

Detailed experimental protocols for the **Bretisilocin** clinical trials are registered and can be accessed through clinical trial registries. For the preclinical studies on psilocybin and DMT mentioned above, the following general methodologies were employed:

### Two-Photon Microscopy for Dendritic Spine Imaging (Psilocybin)

- Animal Model: Transgenic mice expressing fluorescent proteins in a subset of cortical neurons.
- Procedure: A cranial window is surgically implanted over the medial frontal cortex. A single
  dose of psilocybin (e.g., 1 mg/kg) is administered intraperitoneally. The same dendritic
  segments are imaged longitudinally using a two-photon microscope before and at multiple
  time points after psilocybin administration (e.g., 24 hours, 7 days, 30 days).
- Analysis: The density, size, and turnover (formation and elimination) of dendritic spines are quantified using specialized imaging software.

## In Vitro Neuronal Culture for Neurite Outgrowth Analysis (DMT)

- Cell Culture: Primary cortical neurons are harvested from embryonic rats and cultured in vitro.
- Procedure: Cultured neurons are treated with DMT at a specific concentration (e.g., 10  $\mu$ M) for a set duration (e.g., 24 hours).
- Analysis: Neurons are fixed and stained for neuronal markers. The number, length, and complexity of neurites (axons and dendrites) and the density of dendritic spines are quantified using microscopy and image analysis software.

### Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway believed to be involved in psychedelic-induced neuroplasticity and a general workflow for a preclinical study investigating



these effects.



Click to download full resolution via product page

Caption: Signaling pathway of psychedelic-induced neuroplasticity.





Click to download full resolution via product page

Caption: Workflow for a preclinical neuroplasticity study.

#### **Conclusion and Future Directions**

Bretisilocin demonstrates significant promise as a rapid-acting antidepressant, with its clinical efficacy likely underpinned by potent neuroplastic effects. While direct comparative data on its neuroplasticity-inducing properties are eagerly awaited, the existing clinical outcomes and the well-understood mechanism of 5-HT2A receptor agonism provide a strong foundation for its continued development. Future research should focus on head-to-head preclinical studies comparing Bretisilocin with other psychedelics and non-hallucinogenic psychoplastogens on direct measures of neuroplasticity, such as dendritic spine dynamics and the expression of key plasticity-related proteins. Furthermore, the use of advanced neuroimaging techniques in human studies will be crucial to elucidate the specific neuroplastic changes induced by Bretisilocin and their correlation with therapeutic outcomes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bretisilocin Wikipedia [en.wikipedia.org]
- 2. Gilgamesh Pharmaceuticals Successfully Completes Phase 1 SAD Clinical Trial of GM-2505 [prnewswire.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD) [prnewswire.com]
- 5. psychedelicalpha.com [psychedelicalpha.com]
- 6. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]
- 7. news.abbvie.com [news.abbvie.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. pharmexec.com [pharmexec.com]
- 10. AbbVie to Acquire Gilgamesh Pharmaceuticals' Bretisilocin, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline [prnewswire.com]
- 11. GM-2505 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 12. Psilocybin and Neuroplasticity: A Review of Preclinical and Clinical Studies OPEN Foundation [open-foundation.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo
   PMC [pmc.ncbi.nlm.nih.gov]
- 15. Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. blossomanalysis.com [blossomanalysis.com]



- 18. Frontiers | Serotonergic Psychedelics in Neural Plasticity [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. The effect of psychedelics on the level of brain-derived neurotrophic factor: A systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of psychoplastogens on blood levels of brain-derived neurotrophic factor (BDNF) in humans: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of psychoplastogens on blood levels of brain-derived neurotrophic factor (BDNF) in humans: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bretisilocin: A Comparative Analysis of its Neuroplastic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606242#comparative-study-of-the-neuroplasticity-effects-of-bretisilocin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com